molecular formula C11H15F2NO B13243600 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol

1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13243600
M. Wt: 215.24 g/mol
InChI Key: OCCVGZJNVSOZJV-UHFFFAOYSA-N
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Description

1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol is a secondary amino alcohol featuring a propan-2-ol backbone substituted with a 1-(3,4-difluorophenyl)ethylamino group.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-[1-(3,4-difluorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H15F2NO/c1-7(15)6-14-8(2)9-3-4-10(12)11(13)5-9/h3-5,7-8,14-15H,6H2,1-2H3

InChI Key

OCCVGZJNVSOZJV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC(=C(C=C1)F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-difluoroacetophenone with ethylamine, followed by reduction and subsequent reaction with propanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group plays a crucial role in binding to these targets, while the amino and propanol groups facilitate the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol (CAS: 1153389-77-5)
  • Structural Difference: The amino group is attached to a benzyl (methyl) group instead of an ethyl chain.
  • However, the ethyl chain in the target compound may improve conformational flexibility or hydrophobic interactions .
  • Molecular Weight : 201.21 g/mol (vs. ~215–230 g/mol for the target compound, estimated).
Compound B : 1-((3,4-Dimethoxyphenethyl)amino)-3-(m-tolyloxy)propan-2-ol Hydrochloride (CAS: 42864-78-8)
  • Structural Differences: 3,4-Dimethoxyphenyl vs. 3,4-difluorophenyl: Methoxy groups are bulkier and electron-donating, which may reduce metabolic stability compared to fluorine’s electron-withdrawing effects. m-Tolyloxy substituent: Introduces a phenoxy group absent in the target compound, likely altering receptor selectivity .
  • Pharmacological Relevance: Demonstrated antiarrhythmic and hypotensive effects in studies, suggesting the target compound may share similar β-adrenolytic activity but with improved pharmacokinetics due to fluorine substitution .
Compound C : 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol (CAS: 1274001-55-6)
  • Structural Differences: 3,4-Dichlorophenoxy group: Chlorine’s larger atomic radius and polarizability may enhance π-π stacking but increase toxicity risks compared to fluorine.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₁H₁₄F₂NO (est.) C₁₀H₁₃F₂NO C₂₁H₂₈ClNO₅ C₁₁H₁₆Cl₂N₂O₂
Key Substituents 3,4-Difluorophenyl, ethylamino 3,4-Difluorophenyl, methylamino 3,4-Dimethoxyphenyl, m-tolyloxy 3,4-Dichlorophenoxy, aminoethyl
Lipophilicity (LogP) Estimated ~2.1 (high) ~1.8 ~1.5 (hydrochloride salt) ~2.3
Potential Activity Adrenergic modulation (theor.) Adrenolytic (similar SAR) Antiarrhythmic, hypotensive Undefined (experimental)

Key Research Findings

  • Fluorine vs. Methoxy/Chloro Substituents : Fluorine’s electronegativity and small size enhance metabolic stability and receptor binding precision compared to methoxy or chloro groups, which are prone to oxidative metabolism .
  • Amino Chain Length: Ethylamino linkers (target compound) balance flexibility and steric effects, whereas methylamino (Compound A) may limit target engagement .
  • Phenoxy vs. Alcohol Backbones: Phenoxy-containing analogs (Compound B, C) show broader cardiovascular effects but may exhibit off-target activity compared to simpler propanol structures .

Biological Activity

1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol, also known by its CAS number 1154991-37-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅F₂NO
  • Molecular Weight : 215.24 g/mol
  • CAS Number : 1154991-37-3

The compound exhibits its biological activity primarily through its interaction with various receptor systems. Notably, it is suggested that the difluorophenyl group enhances binding affinity to target receptors, potentially increasing its efficacy in therapeutic applications.

Antihypertensive Effects

Recent studies have indicated that compounds similar to 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol demonstrate significant antihypertensive effects by acting as antagonists at angiotensin II type 1 (AT1) receptors. These compounds inhibit receptor activity in a dose-dependent manner, showcasing their potential as effective antihypertensive agents .

Cytotoxicity in Cancer Cells

Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies on structurally related compounds have demonstrated significant cell death in breast cancer cells while sparing normal cells. This selective toxicity is crucial for developing cancer therapies that minimize side effects on healthy tissues .

Neuroprotective Properties

In addition to cardiovascular and anticancer activities, there is emerging evidence suggesting that the compound may possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases .

Case Studies

StudyFindings
Study on Antihypertensive Activity The compound inhibited AT1 receptors with a higher potency than established drugs like Losartan, suggesting a promising alternative for hypertension treatment .
Cytotoxic Evaluation In vitro studies revealed that the compound induced apoptosis in MCF-7 breast cancer cells with minimal effects on normal fibroblasts, highlighting its therapeutic potential in oncology .
Neuroprotection Assessment Preliminary findings indicate the compound may reduce neuronal cell death induced by oxidative stress, warranting further investigation into its neuroprotective mechanisms .

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